
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide
Overview
Description
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is a compound with the CAS Number: 1251924-04-5. It has a molecular weight of 281.36 . It is a powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, has been a topic of interest in the scientific community . These compounds have been synthesized due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .Molecular Structure Analysis
The InChI code for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is 1S/C17H19N3O/c18-19-17(21)16-10-14-8-4-5-9-15(14)12-20(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12,18H2,(H,19,21) .Physical And Chemical Properties Analysis
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is a powder form and is stored at room temperature . It has a molecular weight of 281.36 .Scientific Research Applications
Antibacterial Activity
This compound has been synthesized and evaluated for its antibacterial properties. It has shown effectiveness against pathogenic bacterial strains, which could lead to the development of new antibacterial agents. The ability to combat bacterial infections makes it a valuable asset in the field of medicinal chemistry .
Anti-inflammatory Applications
The analogs of 1,2,3,4-tetrahydroisoquinoline, which include the benzyl-tetrahydroisoquinoline carbohydrazide scaffold, have demonstrated anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases and conditions .
Antiviral Properties
Research indicates that tetrahydroisoquinoline derivatives can exhibit antiviral activities. This opens up possibilities for these compounds to be used in the development of antiviral medications, particularly as we face emerging viral threats .
Antifungal Uses
The compound’s structure is conducive to antifungal activity, making it a candidate for inclusion in antifungal drugs. This is especially important given the rising incidence of fungal infections and the need for more effective treatments .
Anti-leishmanial Activity
Leishmaniasis is a disease caused by parasites, and this compound has shown promise in treating it. Its potential as an anti-leishmanial agent could lead to new therapies for this often neglected tropical disease .
Anticancer Potential
Tetrahydroisoquinoline derivatives have been found to affect P-glycoprotein mediated multidrug resistance (MDR) in cancer cells. This suggests that they could be used to enhance the efficacy of chemotherapy by preventing drug efflux from cancer cells .
Antimalarial Applications
Given the compound’s pharmacological profile, there is potential for its use in antimalarial drugs. This could be particularly beneficial in areas where malaria is endemic and resistance to current treatments is growing .
Neurodegenerative Disorders
The compound’s analogs have shown biological activities against neurodegenerative disorders. This points to its possible application in creating treatments for conditions such as Alzheimer’s and Parkinson’s disease .
properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-isoquinoline-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-19-17(21)16-10-14-8-4-5-9-15(14)12-20(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12,18H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDRXNJHYAJIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one hydrochloride](/img/structure/B1520319.png)
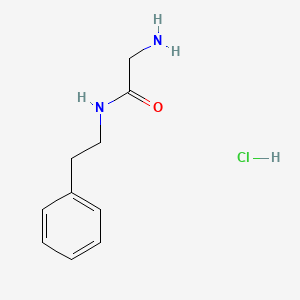
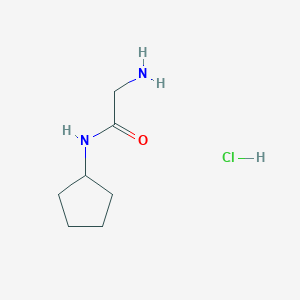
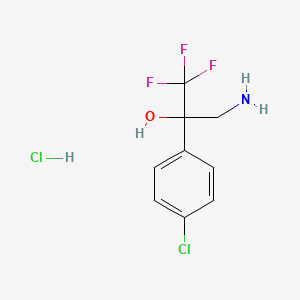
amine](/img/structure/B1520324.png)
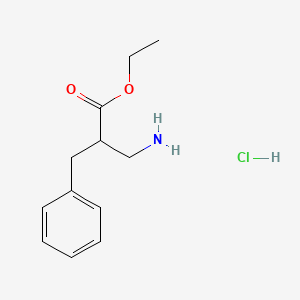
![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)
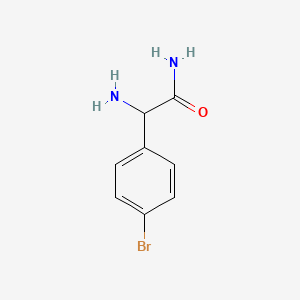
![3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520330.png)

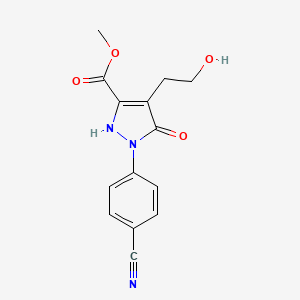
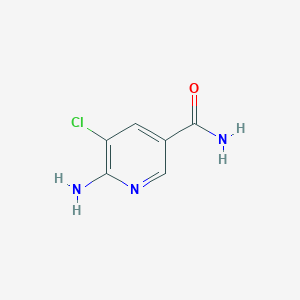

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride](/img/structure/B1520340.png)